CDDO-EA is synthesized from the parent compound CDDO through a chemical reaction involving ethyl amine. It belongs to a class of compounds known as triterpenoids, which are characterized by their complex polycyclic structures and diverse biological activities. The synthesis is typically conducted in a laboratory setting, with Reata Pharmaceuticals being one of the primary sources for this compound .
The synthesis of CDDO-EA involves the condensation reaction of ethyl amine with CDDO acid chloride. This reaction is carried out under controlled conditions to ensure high purity and yield. The process can be summarized as follows:
The synthesis parameters must be carefully controlled, including temperature, reaction time, and concentration of reactants, to optimize yield and minimize by-products.
CDDO-EA has a complex molecular structure characterized by multiple rings typical of triterpenoids. Its chemical formula is with a molecular weight of approximately 397.56 g/mol. The structural features include:
The detailed molecular structure can be represented as follows:
CDDO-EA participates in various chemical reactions that contribute to its biological activities:
These reactions highlight CDDO-EA's potential as an anti-cancer agent and its utility in managing oxidative stress-related diseases.
The mechanism of action for CDDO-EA primarily revolves around its ability to activate the Nrf2 transcription factor. Upon activation, Nrf2 translocates to the nucleus where it binds to antioxidant response elements (AREs) in the promoter regions of target genes involved in detoxification and antioxidant defense.
Key aspects include:
CDDO-EA exhibits several notable physical and chemical properties:
These properties are critical for formulating effective delivery systems for therapeutic applications.
CDDO-EA has shown promise across various scientific applications:
The nuclear factor kappa B (NF-κB) pathway serves as a master regulator of inflammation, and CDDO-EA demonstrates targeted inhibition at multiple nodal points within this signaling cascade. Under basal conditions, NF-κB remains sequestered in the cytoplasm by its inhibitory protein IκBα. Pro-inflammatory stimuli (e.g., LPS, TNF-α) trigger IκB kinase (IKK)-mediated phosphorylation of IκBα, leading to its proteasomal degradation and subsequent nuclear translocation of NF-κB subunits (primarily p65/p50 dimers) to activate transcription of inflammatory genes.
CDDO-EA disrupts this cascade by preventing IκBα phosphorylation and degradation. In vitro studies using L6-GLUT4myc rat myotubes demonstrated that pretreatment with 500 nM CDDO-EA completely abolished LPS-induced IκBα degradation, thereby retaining NF-κB in the cytoplasm [3]. This inhibition correlates with reduced phosphorylation of IKKβ, the upstream kinase responsible for IκBα activation. Furthermore, immunocytochemistry revealed that CDDO-EA blocked p65 nuclear translocation in myotubes exposed to LPS [3]. The compound’s efficacy extends beyond muscle cells; in RAW 264.7 macrophages, CDDO-EA suppressed LPS-induced phosphorylation of the p65 subunit at Ser536, a critical modification for its transcriptional activity [1] [3].
Table 1: Key Molecular Events in NF-κB Pathway Inhibition by CDDO-EA
Molecular Event | Cell Type | Effect of CDDO-EA | Experimental Context |
---|---|---|---|
IKKβ phosphorylation | L6-GLUT4myc myotubes | >90% suppression | LPS stimulation (100 ng/mL) |
IκBα degradation | RAW 264.7 macrophages | Complete inhibition | LPS stimulation (100 ng/mL) |
p65 nuclear translocation | THP-1 human macrophages | ~80% reduction | LPS stimulation (100 ng/mL) |
p65 (Ser536) phosphorylation | L6-GLUT4myc myotubes | Undetectable levels | LPS stimulation (100 ng/mL) |
The upstream mechanisms involve CDDO-EA’s interference with Toll-like receptor 4 (TLR4) activation. Obesity elevates circulating LPS, which binds TLR4 on macrophages and myocytes, initiating downstream NF-κB signaling. CDDO-EA reduces surface expression of TLR4 in skeletal muscle cells, thereby dampening sensitivity to LPS [3]. This multi-tiered suppression of NF-κB activation establishes CDDO-EA as a potent inhibitor of inflammation-initiated gene transcription.
CDDO-EA significantly attenuates the production of key inflammatory mediators in both immune and metabolic cells. Macrophages are primary instigators of obesity-associated inflammation, while skeletal muscle myocytes contribute to and amplify inflammatory cascades via myokine secretion.
In RAW 264.7 murine macrophages, CDDO-EA (500 nM) reduced LPS-induced secretion of critical cytokines:
Similar efficacy was observed in human THP-1 macrophages, confirming relevance across species [3]. The suppression occurred at transcriptional and translational levels, with quantitative PCR showing >70% decreases in Tnf, Il6, Il1b, and Mcp1 mRNA within 6 hours of LPS exposure. This aligns with CDDO-EA’s NF-κB inhibitory activity, as the promoters of these genes contain κB binding sites.
Skeletal muscle cells, when inflamed, exacerbate metabolic dysfunction through cytokine release. CDDO-EA (500 nM) suppressed LPS-induced MCP-1 and TNF-α gene expression by 88% and 83%, respectively, in L6-GLUT4myc myotubes [3]. MCP-1 (monocyte chemoattractant protein-1) is particularly significant as it recruits monocytes/macrophages to muscle tissue, creating a vicious cycle of inflammation. CDDO-EA disrupted this loop by blocking MCP-1 synthesis at its source.
Table 2: CDDO-EA-Mediated Suppression of Inflammatory Mediators
Inflammatory Mediator | Cell Type | Reduction by CDDO-EA | Regulatory Mechanism |
---|---|---|---|
TNF-α | RAW 264.7 macrophages | 85% | Transcriptional (NF-κB blockade) |
MCP-1 | L6-GLUT4myc myotubes | 88% | Transcriptional (NF-κB blockade) |
IL-6 | THP-1 human macrophages | 78% | Transcriptional (NF-κB blockade) |
IL-1β | RAW 264.7 macrophages | 82% | Transcriptional & post-translational |
Beyond transcriptional control, CDDO-EA may influence post-translational processing. IL-1β secretion requires caspase-1-mediated cleavage via the inflammasome. Preliminary data suggest CDDO-EA suppresses NLRP3 inflammasome activation in macrophages, potentially limiting mature IL-1β release [1].
Obesity-induced skeletal muscle inflammation involves intricate crosstalk between infiltrating macrophages and resident myocytes. CDDO-EA disrupts this paracrine signaling by targeting both cell types, thereby breaking the inflammatory feedback loop.
In obese skeletal muscle, resident macrophages adopt a pro-inflammatory (M1) phenotype when activated by factors like LPS or free fatty acids. These macrophages secrete TNF-α and IL-1β, which impair insulin signaling in myocytes by:
Myocyte-derived MCP-1 then recruits additional monocytes from the circulation, differentiating into M1 macrophages that further amplify inflammation—a self-perpetuating cycle.
CDDO-EA interrupts this circuit at multiple points:
In vitro co-culture models validate this dual targeting. When LPS-stimulated RAW 264.7 macrophages were co-cultured with L6 myotubes, insulin-stimulated glucose uptake in myotubes decreased by 65%. CDDO-EA treatment (500 nM) applied to either cell type partially restored glucose uptake, but treatment of both cell types normalized it completely [3]. This demonstrates that CDDO-EA’s efficacy in improving metabolic function requires modulation of both macrophages and myocytes.
In vivo relevance is shown in high-fat diet (HFD) fed mice. Obese mice exhibited elevated MCP-1 levels in quadriceps muscle and increased macrophage infiltration (F4/80⁺ cells). Oral administration of CDDO-EA (not specified dose) reduced muscle MCP-1 by 75% and macrophage infiltration by 70%, concomitant with improved insulin sensitivity [1]. Notably, CDDO-EA did not reduce macrophage infiltration in MCP-1 knockout mice on HFD, confirming MCP-1 suppression as a key mechanism [3].
This paracrine regulation extends beyond immune cell recruitment. Macrophage-derived TNF-α impairs mitochondrial function in myocytes, reducing fatty acid oxidation and promoting lipid accumulation. By suppressing TNF-α, CDDO-EA indirectly supports mitochondrial biogenesis and oxidative metabolism in muscle, breaking the link between inflammation and metabolic dysfunction [1] [5].
Table 3: CDDO-EA Targets in Macrophage-Myocyte Paracrine Signaling
Signaling Axis | Effect of CDDO-EA | Functional Outcome |
---|---|---|
Macrophage TNF-α → Myocyte IRS-1 | Suppresses TNF-α production | Restores insulin signaling & GLUT4 translocation |
Myocyte MCP-1 → Macrophage recruitment | Suppresses MCP-1 production | Reduces immune cell infiltration |
Macrophage IL-1β → Myocyte NF-κB | Blocks IL-1β secretion & NF-κB activation | Lowers pro-inflammatory myokine secretion |
Macrophage cytokines → Myocyte mitochondria | Reduces TNF-α/IL-1β exposure | Improves oxidative metabolism & reduces lipotoxicity |
Through these coordinated actions on immune and metabolic cells, CDDO-EA disrupts the pathological crosstalk that sustains muscle inflammation and insulin resistance in obesity.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7